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Compound of Interest

Compound Name: Semotiadil recemate fumarate

Cat. No.: B1662754

Introduction

Semotiadil fumarate (formerly SD-3211) is a novel benzothiazine derivative that functions as a
calcium channel antagonist.[1][2][3][4][5] Unlike traditional calcium channel blockers,
Semotiadil exhibits a unique pharmacological profile characterized by a long-lasting therapeutic
effect and a distinct tissue selectivity.[2][3][4][6] This technical guide provides an in-depth
overview of the pharmacological properties of Semotiadil fumarate, designed for researchers,
scientists, and professionals in drug development.

Mechanism of Action

Semotiadil's primary mechanism of action is the blockade of voltage-dependent L-type calcium
channels, which inhibits the influx of extracellular calcium ions into smooth muscle and cardiac
muscle cells.[7] This action leads to vasodilation and negative chronotropic and inotropic
effects.

Studies on canine skeletal muscle membranes have revealed that Semotiadil interacts
allosterically with the binding sites for other classes of calcium channel antagonists.[8] It non-
competitively inhibits the binding of 1,4-dihydropyridines (like PN 200-110), phenylalkylamines
(like desmethoxyverapamil), and benzothiazepines (like diltiazem).[8] This suggests that
Semotiadil binds to a unique site on the L-type calcium channel, modulating the binding of
other antagonists through a negative allosteric mechanism.[8]
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In porcine coronary arteries, Semotiadil inhibits the increase in both cytosolic Ca2+ levels and
force of contraction induced by high KCI concentrations.[7] It also inhibits histamine-induced
increases in intracellular calcium and contraction, primarily by blocking calcium influx, without
significantly affecting calcium release from intracellular stores.[5][7]
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Figure 1: Mechanism of action of Semotiadil on L-type calcium channels.

Pharmacodynamics
Cardiovascular Effects

Antihypertensive Activity: In conscious spontaneously hypertensive rats (SHRs), orally
administered Semotiadil produces a dose-dependent and long-lasting hypotensive effect.[1][6]
Its duration of action is significantly longer than that of nifedipine and diltiazem.[1][6] Unlike
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nifedipine, which causes marked tachycardia, and diltiazem, which can induce bradycardia,
Semotiadil results in only a slight increase in heart rate, suggesting a favorable profile for an
antihypertensive drug.[1][6]

Maximum Fall Duration of
5 Dose (mgl/kg, in Mean Blood  Significant Effect on Heart
ru
< p.o.) Pressure Hypotension Rate
(mmHg) (hours)
Semotiadil 10 - > 6 Slight increase
30 - 18 Slight increase
Diltiazem 30 - ~4 Bradycardia
100 - <8 Bradycardia
o Marked
Nifedipine 1 21.0+3.8 2 ]
tachycardia
Marked
3 50.8+5.2 4 _
tachycardia
Data from
conscious
spontaneously
hypertensive
rats.[1][6]

Antianginal Activity: In a rat experimental model of angina induced by vasopressin, Semotiadil
demonstrated a potent and long-lasting antianginal effect.[2][3][4] A 10 mg/kg oral dose was
effective for at least 9 hours, a duration longer than that observed for diltiazem, nifedipine, and
nisoldipine.[2][3]

Semotiadil exhibits a unique tissue selectivity profile that is intermediate between diltiazem and
dihydropyridines.[2][3] In isolated perfused rat hearts, Semotiadil significantly suppressed
cardiac contractility while also inhibiting coronary vasoconstriction.[2][3] In contrast,
dihydropyridines like nifedipine and nisoldipine inhibited the coronary response at
concentrations that did not affect cardiac contractility, while diltiazem reduced contractility
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without inhibiting coronary vasoconstriction.[2][3] This balanced effect on coronary arteries and
the myocardium suggests a potential advantage in the treatment of angina.[2][3][7]

Electrophysiological Effects: In isolated, Langendorff-perfused guinea pig hearts, Semotiadil
demonstrated significant effects on the cardiac conduction system.[9][10] It decreased the
sinus rate and prolonged atrioventricular (AV) nodal conduction and the effective refractory
period of the AV node in a concentration-dependent manner, similar to diltiazem.[9] Semotiadil
showed a pronounced rate-dependent effect on AV nodal conduction, mimicking the
electrophysiological behavior of verapamil-type calcium channel blockers.[9][10] However,
unlike diltiazem, it did not shorten the QT interval.[9]

Antiplatelet Activity

Semotiadil exhibits potent antiplatelet activity in vitro.[11] It produces a dose-dependent
inhibition of platelet aggregation induced by adenosine diphosphate (ADP), collagen,
arachidonic acid (AA), and platelet-activating factor (PAF).[11] The antiaggregatory potency of
Semotiadil was found to be greater than that of amlodipine and nifedipine, but less than
diltiazem.[11] This effect was consistent in platelets from both healthy volunteers and
hypertensive patients.[11]

Pharmacokinetics
Plasma Protein Binding

Semotiadil and its S-isomer, levosemotiadil, are strongly and enantioselectively bound to
human plasma proteins.[12] The unbound fraction in human plasma is less than 1%.[12]
Human serum albumin (HSA) shows a preference for binding the S-isomer, while alpha 1-acid
glycoprotein (AGP) binds the R-isomer (Semotiadil) more strongly.[12]

Calcium Channel Binding

Semotiadil binds to the alpha-1 subunit of the L-type calcium channel.[13] Photoaffinity labeling
studies have identified the binding region to be between amino acid residues Cys1461 and
Lys1529 in the cardiac channel.[13] The binding characteristics differ between cardiac and
skeletal muscle channels.[13] Semaotiadil inhibits the binding of the dihydropyridine [3H]PN200-
110 to cardiac membrane preparations with an IC50 value of 13-20 uM, which is approximately
ten times higher than in skeletal muscle.[13]
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Parameter Value Tissuel/Protein

Unbound Fraction <1% Human Plasma[12]

Binding Selectivity

Human Serum Albumin (HSA) Binds S-isomer > R-isomer -[12]
0l-Acid Glycoprotein (AGP) Binds R-isomer > S-isomer -[12]
IC50 (vs. [3H]PN200-110) 13-20 uM Cardiac Membranes[13]

Skeletal Muscle
~1.3-2 uM
Membranes[13]

Experimental Protocols
Antihypertensive Effects in Conscious SHRs

e Subjects: Male spontaneously hypertensive rats (SHRS).

o Procedure: A polyethylene catheter was implanted into the abdominal aorta for blood
pressure measurement and another in the vena cava for drug administration or heart rate
recording. After a recovery period, conscious and unrestrained rats were administered
Semotiadil, diltiazem, nifedipine, or vehicle orally by gavage. Mean blood pressure and heart
rate were continuously monitored for up to 24 hours.[1][6]

Antianginal Effects in a Rat Model

e Subjects: Male Sprague-Dawley rats.

» Procedure: Rats were anesthetized, and an electrocardiogram (ECG) was recorded.
Experimental angina was induced by an intravenous infusion of vasopressin, which causes a
characteristic ST-segment depression on the ECG. Drugs or vehicle were administered
orally at various time points before the vasopressin challenge. The inhibitory effect of the
drug was quantified by measuring the reduction in the vasopressin-induced ST-segment
depression.[2][4]

Selectivity in Isolated Perfused Rat Hearts (Langendorff)
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* Preparation: Hearts were excised from anesthetized rats and mounted on a Langendorff
apparatus. They were perfused with Krebs-Henseleit solution at a constant flow rate and
paced electrically.

* Measurements: Perfusion pressure (an index of coronary resistance) and developed tension
(an index of cardiac contractility) were continuously recorded.

« Protocol: After an equilibration period, acetylcholine was injected to induce coronary
vasoconstriction (increase in perfusion pressure). The effects of different concentrations of
Semotiadil and other calcium antagonists on both the acetylcholine-induced pressure
increase and the baseline developed tension were evaluated.[2][4]
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Figure 2: Experimental workflow for the isolated perfused heart model.

Measurement of Cytosolic Ca2+ in Porcine Coronary
Arteries

o Preparation: Strips of porcine coronary artery were loaded with the fluorescent Ca2+
indicator, Fura-2.

e Procedure: The arterial strips were mounted in a chamber that allowed for simultaneous
measurement of isometric force (contraction) and Fura-2 fluorescence (indicative of cytosolic
Ca2+ concentration).

¢ Protocol: The effects of Semotiadil and other agents were tested on the changes in cytosolic
Ca2+ and contraction induced by depolarizing solutions (high KCI) or receptor agonists
(histamine).[7]

Conclusion

Semotiadil fumarate is a calcium channel antagonist with a distinct pharmacological profile. Its
key features include a long-lasting antihypertensive and antianginal effect, an intermediate
tissue selectivity for coronary vasculature and myocardium, and a minimal effect on heart rate
at therapeutic doses.[1][2][3][6] Its mechanism involves a non-competitive, allosteric blockade
of L-type calcium channels.[8] These properties suggest that Semotiadil could offer advantages
over existing calcium channel blockers in the management of cardiovascular diseases such as
hypertension and angina pectoris.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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